D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-
Description
Table 1: Key Structural Features
The (1S) stereochemistry directs the aryl group into a pseudo-equatorial position, minimizing steric clashes with the glucitol backbone. X-ray crystallographic data from related 1-C-aryl glucitol derivatives reveal distorted chair conformations in the oxolane ring, with torsional angles deviating by 12–18° from ideal values.
Position-Specific Functionalization: Chloro-Substituted Phenyl Moieties
The 4-chloro-3-benzylphenyl substituent introduces distinct electronic and steric effects:
- Electron-withdrawing chloro group at C4: Reduces electron density in the aromatic system (Hammett σₚ = +0.23), enhancing stability toward oxidative degradation.
- Benzyl group at C3 : Creates a steric shield measuring 6.2 Å in width (van der Waals radii), as modeled using molecular dynamics simulations of analogous structures.
Comparative studies of 3-substituted phenyl glucitol derivatives demonstrate that chloro groups increase melting points by 28–34°C compared to unsubstituted analogs, while benzyl groups reduce aqueous solubility by 3 orders of magnitude (log P increases from 1.2 to 3.8).
Acetylation Patterns in Tetra-O-Acetyl Derivatives
Acetylation occurs at the 2-, 3-, 4-, and 6-hydroxyl positions of the glucitol backbone, as confirmed by:
- ¹H-NMR analysis : Acetyl methyl signals at δ 2.01–2.09 ppm (4 singlet integrals)
- HRMS data : Molecular ion peak at m/z 601.1543 ([M+H]⁺, calc. 601.1548)
Table 2: Acetylation Effects on Physicochemical Properties
| Property | Non-acetylated form | Tetraacetate |
|---|---|---|
| Water solubility | 12.7 mg/mL (25°C) | 0.8 mg/mL (25°C) |
| Melting point | 143–145°C | 89–91°C |
| Log P (octanol/water) | 1.4 | 3.6 |
The acetyl groups create a hydrophobic shell, reducing hydrogen-bonding capacity by 74% (calculated via molecular surface area analysis). Kinetic studies show acetylation increases thermal stability (T₅% decomposition: 218°C vs. 189°C for non-acetylated form).
Comparative Analysis of Methoxy vs. Ethoxy Benzyl Substituents
Replacing the 4-methoxy group with ethoxy induces measurable changes:
Table 3: Substituent Effects on Molecular Properties
| Parameter | 4-Methoxy derivative | 4-Ethoxy analog |
|---|---|---|
| Molar refractivity | 132.7 | 137.9 |
| Log D (pH 7.4) | 3.6 | 4.1 |
| TPSA (Ų) | 102 | 99 |
The ethoxy group:
- Increases lipophilicity (Δlog P = +0.5) due to added methylene unit
- Reduces polar surface area by 3 Ų, enhancing membrane permeability
- Lowers melting point by 14°C (91°C → 77°C) due to reduced crystal packing efficiency
Molecular dynamics simulations reveal ethoxy-substituted derivatives exhibit 23% greater conformational flexibility in the benzyl moiety compared to methoxy analogs.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClO10/c1-15(30)35-14-24-26(36-16(2)31)28(38-18(4)33)27(37-17(3)32)25(39-24)20-8-11-23(29)21(13-20)12-19-6-9-22(34-5)10-7-19/h6-11,13,24-28H,12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPJIBQVWWLKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-, (1S)-, also known by its CAS number 333359-90-3, is a compound of interest due to its potential biological activities. This compound is structurally related to various glycosides and has garnered attention for its implications in diabetes treatment and other metabolic disorders. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H23ClO6
- Molecular Weight : 396.85 g/mol
- CAS Number : 333359-90-3
The biological activity of D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-, (1S)- is primarily associated with its role as an inhibitor of sodium-dependent glucose transporters (SGLTs). This inhibition is crucial in the management of type 2 diabetes mellitus as it helps to reduce glucose reabsorption in the kidneys, thereby lowering blood glucose levels.
Key Mechanisms:
- Inhibition of SGLT2 : The compound exhibits a strong inhibitory effect on SGLT2, which is responsible for glucose reabsorption in the renal proximal tubules.
- Impact on Insulin Release : Research indicates that similar compounds can influence insulin release from pancreatic islets, highlighting a dual mechanism where they not only reduce glucose levels but may also enhance insulin secretion under certain conditions .
Biological Activity and Therapeutic Potential
The exploration of D-Glucitol's biological activity has revealed several promising aspects:
Antidiabetic Effects
D-Glucitol derivatives have been studied for their antidiabetic properties. In particular, compounds that share structural similarities with Dapagliflozin have demonstrated significant efficacy in lowering blood glucose levels through SGLT inhibition. For instance:
- Case Study : A study examining glycoside-based molecules reported that certain derivatives exhibited IC50 values indicating effective inhibition of glucose transporters .
Cytotoxicity and Cell Viability
Research into the cytotoxic effects of D-glucitol derivatives has shown varying degrees of impact on cell viability:
- Study Findings : In vitro studies indicated that some derivatives could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This suggests potential applications in cancer therapy alongside their antidiabetic effects .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of D-Glucitol compared to related compounds:
| Compound Name | CAS Number | Molecular Weight | SGLT Inhibition | Cytotoxicity |
|---|---|---|---|---|
| D-Glucitol, 1,5-Anhydro-1-C-[4-chloro... | 333359-90-3 | 396.85 g/mol | Yes | Moderate |
| Dapagliflozin | 461432-26-8 | 462.49 g/mol | Yes | Low |
| Empagliflozin | 864070-44-0 | 432.54 g/mol | Yes | Low |
Scientific Research Applications
Antidiabetic Agents
D-Glucitol derivatives have been investigated for their potential as antidiabetic agents. Research indicates that glycoside-based molecules, including those similar to D-Glucitol, can inhibit key enzymes involved in glucose metabolism. For instance, compounds derived from glucopyranosides have shown promising inhibitory effects on glycogen phosphorylase, which plays a critical role in glucose release during fasting . The synthesis of these compounds often involves strategic modifications to enhance their efficacy against diabetes-related pathways.
Glycosidase Inhibition
The compound has been explored as a glycosidase inhibitor. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Compounds like D-Glucitol can be modified to create potent inhibitors that may help manage conditions such as diabetes by slowing carbohydrate absorption and improving glycemic control . The design of these inhibitors often includes specific structural features that enhance binding affinity to the enzyme active sites.
Synthesis of Complex Molecules
The synthesis of D-Glucitol and its derivatives serves as a platform for developing more complex carbohydrate-based molecules. For instance, the process of synthesizing D-Glucitol derivatives involves treating precursor compounds with mild bases to achieve high purity and yield . This method is advantageous in pharmaceutical applications where purity is critical for therapeutic efficacy.
Case Study 1: Antidiabetic Efficacy
A study published in 2019 highlighted the synthesis of various O-glycosides with antidiabetic potential. The research demonstrated that specific modifications to glucosides could enhance their inhibitory effects on enzymes like glycogen phosphorylase, suggesting that D-Glucitol derivatives could be tailored for improved therapeutic outcomes against diabetes .
Case Study 2: Glycosidase Inhibition
Research focusing on glycosidase inhibitors has shown that certain derivatives of D-Glucitol exhibit significant inhibitory activity against enzymes involved in carbohydrate metabolism. These findings indicate the compound's potential role in developing new treatments for metabolic disorders .
Synthesis Techniques
The synthesis of D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-, (1S)- typically involves several key steps:
- Starting Material Preparation : The process begins with a precursor compound that undergoes acetylation.
- Base Treatment : The acetylated compound is treated with a mild base such as sodium carbonate or bicarbonate in an appropriate solvent to yield the target compound.
- Purification : The final product is purified using techniques like HPLC to ensure high purity levels suitable for pharmaceutical applications .
Comparison with Similar Compounds
Empagliflozin (Active Pharmaceutical Ingredient)
Chemical Name : (1S)-1,5-anhydro-1-(4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl)-D-glucitol .
Key Differences :
- Functional Groups : Empagliflozin lacks the tetraacetate groups and instead has a tetrahydrofuran-3-yloxy substituent on the benzyl group.
- Biological Role : The deacetylated form of the target compound is the active SGLT2 inhibitor, whereas the tetraacetate is a synthetic precursor .
- Physicochemical Properties :
| Property | Target Compound (Tetraacetate) | Empagliflozin (Active Form) |
|---|---|---|
| Molecular Formula | C29H31ClO11 | C23H27ClO7 |
| Molecular Weight | 599.0 g/mol | 450.91 g/mol |
| Purity (HPLC) | >99% | >99% |
Pharmacological Impact : The tetraacetate’s bulkier structure reduces renal clearance compared to the active form, making it suitable for controlled synthesis .
Dapagliflozin and Its Derivatives
Dapagliflozin (CAS: 461432-25-7) is another SGLT2 inhibitor with structural similarities:
- Chemical Name : (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol .
- Key Differences: Substituent: 4-Ethoxyphenylmethyl vs. 4-methoxyphenylmethyl in the target compound. Prodrug Form: Dapagliflozin propanediol monohydrate includes a propanediol group instead of acetylated hydroxyls .
Physicochemical Comparison :
| Property | Target Compound | Dapagliflozin |
|---|---|---|
| Molecular Formula | C29H31ClO11 | C21H25ClO7 |
| Molecular Weight | 599.0 g/mol | 424.87 g/mol |
| Substituent | 4-Methoxybenzyl | 4-Ethoxybenzyl |
Biological Relevance : The ethoxy group in dapagliflozin enhances metabolic stability compared to methoxy, extending half-life .
Thienyl-Substituted Analogs
A patent-pending analog (CAS: 2169850-04-6) replaces the methoxybenzyl group with a 5-(4-fluorophenyl)-2-thienylmethyl moiety .
5-Methoxy Dapagliflozin Tetraacetate
- Key Feature : Combines a methoxybenzyl group (like the target compound) with a tetraacetate prodrug structure.
- Application : Intermediate for dapagliflozin synthesis, highlighting the role of acetyl groups in protecting reactive hydroxyls during manufacturing .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
Preparation Methods
Glycosylation of Pentahydroxy Intermediate
The synthesis begins with the pentahydroxy intermediate (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . This intermediate reacts with (R)-tetrahydrofuran-3-yl 4-nitrobenzenesulfonate in n-butanol with potassium carbonate as a base. The reaction proceeds at 80–90°C for 6–8 hours , achieving 85–90% yield of the glycosylated product.
Critical Factors :
- Solvent Choice : n-Butanol enhances nucleophilic substitution efficiency.
- Base Selection : Potassium carbonate minimizes racemization compared to stronger bases.
Acetylation Protocol
The glycosylated product undergoes tetraacetylation using acetic anhydride in pyridine at 25–30°C for 12 hours . Excess pyridine acts as both a catalyst and acid scavenger. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the tetraacetate with >99% HPLC purity .
Advantages :
- Regioselectivity : Acetylation occurs exclusively at the 2,3,4,6-hydroxyl groups.
- Scalability : The reaction is exothermic but controllable under reflux conditions.
Alternative Route via Thiol-Mediated Deprotection
Thiol-Epoxide Ring-Opening
A thiol reagent (e.g., 1,2-ethanedithiol ) reacts with an epoxide intermediate in the presence of boron trifluoride etherate at −10°C . This step introduces the 4-chloro-3-[(4-methoxyphenyl)methyl]phenyl group with 92% enantiomeric excess (ee) .
Reaction Conditions :
- Temperature : Sub-zero conditions prevent thiol oxidation.
- Catalyst : Boron trifluoride enhances electrophilicity of the epoxide.
Sequential Acetylation and Crystallization
Post-deprotection, the product is acetylated using acetyl chloride in dichloromethane with triethylamine . Crystallization from methanol/water (7:3) yields the tetraacetate as a white crystalline solid (m.p. 118–120°C ).
Purity Metrics :
Industrial-Scale Purification Strategies
Chromatographic Resolution of Isomers
The R-isomer byproduct (≤2%) is removed using preparative HPLC with a chiral stationary phase (CSP). A mobile phase of ethanol/n-hexane (1:9) achieves baseline separation, ensuring <0.1% R-isomer in the final product.
Cost Considerations :
- Solvent Recovery : n-Hexane is recycled via distillation, reducing waste.
- Throughput : 50–100 kg/batch processed in 8–12 hours.
Crystallization Optimization
Recrystallization from acetone/water (4:1) improves polymorphic purity. The process generates Form-S crystalline polymorph, characterized by PXRD peaks at 2θ = 8.2°, 12.5°, 18.7° .
Stability Data :
- Accelerated Stability : No degradation after 6 months at 40°C/75% RH .
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | Pentahydroxy intermediate | Epoxide intermediate |
| Key Reagent | (R)-tetrahydrofuran-3-yl sulfonate | 1,2-Ethanedithiol |
| Yield | 85–90% | 78–82% |
| Purity (HPLC) | >99% | 97–98% |
| Scalability | Industrial (100+ kg) | Pilot-scale (10–50 kg) |
| Isomer Contamination | <0.1% | 1.5–2% |
Trade-offs : Method 1 offers higher yield and purity but requires expensive sulfonate reagents. Method 2 uses cheaper thiols but necessitates additional purification.
Reaction Mechanism and Stereochemical Control
SN2 Glycosylation
The glycosylation step proceeds via an SN2 mechanism , where the pentahydroxy intermediate’s C1 hydroxyl attacks the sulfonate leaving group. The (3S)-tetrahydrofuran-3-yl group is retained due to Walden inversion , ensuring the desired (1S)-configuration.
Stereochemical Challenges :
- R-Isomer Formation : Residual (R)-sulfonate in the reagent necessitates rigorous purification.
Acetylation Kinetics
Acetic anhydride acetylates the 2,3,4,6-hydroxyl groups in order of acidity : 6-OH > 2-OH > 4-OH > 3-OH. Reaction monitoring via FT-IR (disappearance of O–H stretch at 3400 cm⁻¹) confirms completion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
